4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide
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Overview
Description
4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinamide, a form of vitamin B3, and features a cyclopropoxy group attached to the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nicotinic acid or its derivatives.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the nicotinic acid derivative.
Amidation: The resulting intermediate undergoes amidation with N,N-dimethylamine and methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the cyclopropoxy group.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular metabolism and signaling.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide
- 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide
Comparison
Compared to similar compounds, 4-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide is unique due to the presence of the methylamino group, which may confer different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-2-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-11-10(12(16)15(2)3)9(6-7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
SZJQHSLWTXSPFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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